L-ALANINE (D7)
Description
Definition and Chemical Identity of L-Alanine (D7)
L-Alanine (D7), systematically known as 3,3,3-trideutero-L-alanine, represents the fully deuterated derivative of the naturally occurring amino acid L-alanine. The compound bears the Chemical Abstracts Service registry number 74280-71-0 and possesses the molecular formula C3D7NO2, reflecting the complete substitution of hydrogen atoms with deuterium isotopes. The International Union of Pure and Applied Chemistry designation for this compound is 3,3,3-trideutero-L-alanine, emphasizing the specific positioning of deuterium atoms within the molecular structure.
The molecular architecture of L-Alanine (D7) maintains the fundamental L-configuration characteristic of naturally occurring amino acids while incorporating deuterium atoms at all seven exchangeable positions. The linear structural formula CD3CD(ND2)CO2D illustrates the comprehensive deuteration pattern, where the methyl group, the alpha carbon, the amino group, and the carboxyl group all contain deuterium atoms. This extensive deuteration results in a molecular weight of 96.14 grams per mole, representing an increase of 7 atomic mass units compared to the non-deuterated L-alanine molecule.
Physical characterization studies reveal that L-Alanine (D7) exists as a white to off-white solid under standard laboratory conditions. The compound exhibits a melting point exceeding 300 degrees Celsius, consistent with the thermal stability observed in other amino acid derivatives. The boiling point has been determined to be 212.9 plus or minus 23.0 degrees Celsius at 760 millimeters of mercury pressure. Commercial preparations typically achieve 98 atom percent deuterium incorporation with 98 percent chemical purity, demonstrating the high efficiency of modern deuteration methodologies.
Isotopic Labeling in Amino Acid Research
Isotopic labeling using stable isotopes has revolutionized modern biochemical research by providing researchers with powerful tools for tracking molecular fate and quantifying biological processes. The incorporation of deuterium into amino acid structures represents a particularly sophisticated approach that leverages the unique properties of this stable hydrogen isotope to enhance analytical capabilities. Deuterium substitution offers distinct advantages over other isotopic labeling strategies due to its minimal impact on molecular behavior while providing clear mass spectral differentiation.
The application of deuterated amino acids in Stable Isotope Labeling by Amino acids in Cell Culture methodology demonstrates the profound impact of isotopic labeling on quantitative proteomics research. This technique relies on the metabolic incorporation of stable isotope-labeled amino acids into cellular proteins through normal biosynthetic processes. Cells grown in medium containing heavy isotope-labeled amino acids incorporate these modified building blocks into newly synthesized proteins, creating proteomes that are chemically identical but mass-spectrometrically distinguishable.
Research investigations have established that deuterium incorporation into drug molecules can significantly affect pharmacokinetic and metabolic profiles, leading to enhanced therapeutic properties. The kinetic isotope effect associated with carbon-deuterium bonds compared to carbon-hydrogen bonds often results in slower metabolic degradation, potentially improving drug efficacy and reducing adverse effects. This phenomenon has driven increased interest in deuterated compounds for pharmaceutical development, where metabolic stability represents a critical parameter for drug optimization.
The development of efficient deuteration methodologies has enabled researchers to access a wide range of deuterated amino acids with high isotopic purity. Recent advances in asymmetric deuteration techniques have achieved remarkable stereoselectivity, producing deuterated amino acids in enantiomerically pure form with up to 99 percent deuteration efficiency. These methodological improvements have expanded the accessibility of deuterated amino acids for diverse research applications, from basic biochemical studies to advanced drug development programs.
Historical Context and Discovery of Deuterated Alanine Variants
The historical foundation of deuterated amino acid research traces back to the pioneering work of Harold C. Urey, who received the Nobel Prize for the discovery of deuterium in 1931. This groundbreaking discovery established the scientific basis for stable isotope research and opened new avenues for investigating biological processes using non-radioactive labeling techniques. The subsequent work of Rudolf Schoenheimer and David Rittenberg in the following decade demonstrated the practical application of deuterium in metabolic studies, describing in unprecedented detail many aspects of intermediary metabolism using stable isotope tracers.
Hans Ussing made the first significant contribution to deuterated amino acid research by demonstrating the incorporation of deuterated amino acids into protein structures in experimental animals. Remarkably, Ussing achieved this breakthrough without the sophisticated analytical instrumentation available today, instead relying on specific gravity measurements of deuterium oxide solutions to determine the extent of deuterium incorporation. This early work established the fundamental principles that would later guide the development of modern stable isotope labeling methodologies.
The synthesis of specifically deuterated amino acid variants gained momentum in the 1960s, with researchers developing systematic approaches for selective deuterium incorporation. The synthesis of L-phenylalanine-d8, involving enzymatic deacylation of acetylphenylalanine derivatives obtained through catalytic reduction with deuterium, exemplified the sophisticated chemical strategies being developed for amino acid deuteration. These early synthetic efforts laid the groundwork for the comprehensive deuteration strategies that would eventually yield compounds like L-Alanine (D7).
The interruption of deuterium research during World War II, when deuterium was redirected toward nuclear weapons development, temporarily halted progress in this field. However, the post-war period witnessed renewed interest in stable isotope applications, particularly in the context of medical research and pharmaceutical development. The reintroduction of deuterium oxide labeling in human studies in 2004 marked a significant milestone, demonstrating the feasibility and safety of deuterium-based approaches in clinical research settings.
Contemporary developments in deuterated amino acid synthesis have focused on improving selectivity, efficiency, and scalability of deuteration reactions. Modern synthetic approaches utilize advanced catalytic systems, such as palladium-carbon-aluminum-deuterium oxide combinations, to achieve highly selective hydrogen-deuterium exchange reactions. These methodological advances have enabled the routine production of fully deuterated amino acids like L-Alanine (D7) with exceptional isotopic purity and chemical integrity, supporting their widespread adoption in current research applications.
Properties
Molecular Weight |
96.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
L-Alanine (D7) is extensively used in metabolic studies due to its ability to trace metabolic pathways involving amino acids. Its isotopic labeling allows researchers to monitor the incorporation of L-Alanine into proteins and other biomolecules without altering their biological activity.
- Case Study : In a study focusing on bacterial metabolism, researchers utilized L-Alanine (D7) to investigate the assimilation pathways in Bacillus subtilis. The study revealed insights into alanine biosynthesis and its role in protein synthesis and cell wall integrity .
Proteomics and Metabolomics
The compound is vital in proteomics and metabolomics for analyzing protein structures and functions. Its isotopic nature aids in distinguishing between labeled and unlabeled molecules during mass spectrometry analyses.
- Application Example : In metabolomic profiling, L-Alanine (D7) is used to enhance the detection sensitivity of amino acids in complex biological samples, allowing for more accurate quantification of metabolic changes under different physiological conditions .
Pharmaceutical Research
L-Alanine (D7) plays a role in drug development and testing by serving as a tracer in pharmacokinetic studies. Its application helps elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds.
- Research Insight : In drug interaction studies, L-Alanine (D7) has been employed to understand how certain drugs affect alanine metabolism, providing critical information for developing effective therapeutic strategies .
Comparative Data Table
The following table summarizes key characteristics and applications of L-Alanine (D7) compared to other related compounds:
| Compound | Chemical Formula | Unique Characteristics | Applications |
|---|---|---|---|
| L-Alanine | C₃H₇NO₂ | Standard form without isotopic labeling | Protein synthesis, energy metabolism |
| D-Alanine (D7) | C₃H₇D₇NO₂ | Deuterated form | Bacterial cell wall synthesis |
| Glycine | C₂H₅NO₂ | Simplest amino acid | Precursor for protein synthesis |
| L-Valine | C₅H₁₁NO₂ | Branched-chain amino acid | Essential nutrient for muscle metabolism |
| L-Leucine | C₆H₁₃NO₂ | Another branched-chain amino acid | Protein synthesis and energy production |
| L-Alanine (D7) | C₃H₇D₇NO₂ | Stable isotope-labeled | Metabolic tracing, proteomics |
Comparison with Similar Compounds
L-Alanine vs. D-Alanine
Comparison with Other Amino Acids (Glycine, L-Valine, S-Malate)
L-Alanine Derivatives and Analogues
Catalytic Hydrogenation to Alaninol
- Trend: Smaller Ru nanoparticles (4 nm) enhance hydrogenation rates due to increased surface area and active sites .
Enzymatic Production Efficiency
| Enzyme Ratio (BsGDH:CcDHAD:PtKDGA:AfAlaDH) | L-Alanine Yield (%) | Advantage | References |
|---|---|---|---|
| Optimized (2:10:1:2) | 85–90 | Higher yield at lower enzyme load | |
| 1:1 Ratio | 60–70 | Suboptimal resource utilization |
Metabolic and Uptake Dynamics
| Condition | L-Alanine Uptake (Trout Hepatocytes) | CO₂ Production | Glucose Production | References |
|---|---|---|---|---|
| Fed | Baseline | Baseline | Baseline | |
| Fasted | Increased (inverse to plasma levels) | Initial ↑, then ↓ | ↑↑ |
- Regulation : Fasting enhances gluconeogenesis from L-alanine, while oxidation (CO₂ production) is transiently elevated .
Preparation Methods
Chemical Synthesis from Optically Active Chloropropionic Acid
One of the primary methods for preparing L-alanine, including isotopically labeled variants like L-ALANINE (D7), involves the reaction of optically active chloropropionic acid with ammonia or ammonia-donating compounds.
Process Summary:
- Starting Material: D-chloropropionic acid (for L-alanine synthesis).
- Reagents: Ammonia solution (typically 25% strength) and urotropine (hexamethylenetetramine) as an ammonia-donating compound.
- Solvent: Water or water/alcohol mixtures.
- Conditions: Temperature range of 50–110 °C (preferably 60–70 °C), pH maintained between 6.8 and 7.2.
- Reaction Time: Approximately 4 hours, adjustable based on reagent amounts.
- Purification: pH adjustment with HCl, electrodialysis to remove salts, and crystallization to isolate pure L-alanine.
| Parameter | Value/Condition |
|---|---|
| Chloropropionic acid purity | 96% enantiomeric excess (ee) |
| Ammonia concentration | 25% NH3 aqueous solution |
| Urotropine amount | 20 mol% relative to chloropropionic acid |
| Reaction temperature | 60–70 °C |
| pH range | 6.8–7.2 |
| Reaction time | ~4 hours |
| Yield | ~70% yield with >98% enantiomeric purity |
The reaction proceeds via nucleophilic substitution where ammonia displaces the chlorine atom on the chloropropionic acid, forming alanine. The use of urotropine helps maintain ammonia concentration and pH stability, enhancing yield and purity. Electrodialysis effectively removes inorganic salts formed during the reaction, facilitating high purity isolation.
Biosynthesis via Recombinant Microbial Systems
Recent advances have enabled the biosynthesis of L-alanine and its isotopologues using genetically engineered microbial strains, particularly Escherichia coli.
Construction of recombinant E. coli strains harboring co-expression plasmids encoding enzymes critical for alanine synthesis:
- Alanine dehydrogenase (ald)
- Alanine racemase (dadX)
- Glucose dehydrogenase (gdh)
Use of the biobrick method for gene assembly and promoter optimization to regulate enzyme expression levels.
Whole-cell catalytic reactions optimized for temperature, pH, and substrate concentrations.
| Factor | Optimal Condition/Result |
|---|---|
| Host strain | E. coli BL21(DE3) |
| Promoters tested | T7, Lac, Tac, Trc |
| Best promoter for ald expression | T7 promoter |
| Reaction temperature | 37 °C |
| Reaction time | 3 hours |
| Maximum L-alanine concentration | 7.05 g/L |
| Maximum D-alanine concentration | 6.48 g/L |
| Theoretical synthetic efficiency | ~56.36 g/L/day for L-alanine |
- Alanine dehydrogenase catalyzes the reductive amination of pyruvate to L-alanine.
- Alanine racemase interconverts D- and L-alanine, balancing stereoisomers.
- Glucose dehydrogenase regenerates NADH cofactor, enhancing reaction efficiency.
- High stereoselectivity and enantiomeric purity.
- Mild reaction conditions.
- Potential for large-scale, cost-effective production.
- Reduced byproduct formation compared to fermentation.
- Maintaining optimal enzyme expression levels is critical; alanine dehydrogenase expression is rate-limiting.
- Requires precise promoter and plasmid design for maximal yield.
- Scale-up requires careful control of reaction parameters.
Comparison of Preparation Methods
| Method | Yield (%) | Enantiomeric Purity | Reaction Time | Scalability | Notes |
|---|---|---|---|---|---|
| Chemical synthesis (chloropropionic acid + NH3) | ~70% | >98% | ~4 hours | Moderate | Requires careful pH and temperature control; salt removal needed |
| Recombinant microbial biosynthesis | Up to 7.05 g/L (titer) | High (stereospecific) | 3 hours | High | Promoter optimization critical; mild conditions; suitable for isotopic labeling |
Preparation of L-ALANINE (D7) Specifics
While the above methods describe L-alanine preparation, the synthesis of L-ALANINE (D7) involves incorporation of deuterium atoms, typically at the methyl group or other positions, using:
- Deuterated precursors: For chemical synthesis, chloropropionic acid labeled with deuterium (D7) is used as the starting material.
- Isotopic exchange: Under controlled conditions, hydrogen atoms in alanine can be replaced with deuterium via catalytic or enzymatic methods.
- Biosynthesis with deuterated substrates: Recombinant strains can be cultured in deuterated media (e.g., D2O, deuterated glucose) to incorporate deuterium during biosynthesis.
- Deuterium incorporation must be stable and complete to ensure isotopic purity.
- Reaction conditions may require adjustment to prevent hydrogen-deuterium exchange loss.
- Analytical techniques such as mass spectrometry and NMR confirm isotopic labeling efficiency.
Summary Table of Preparation Parameters for L-ALANINE (D7)
| Parameter | Chemical Synthesis | Biosynthesis (Recombinant E. coli) |
|---|---|---|
| Starting material | D-chloropropionic acid (deuterated) | Pyruvate and ammonium in deuterated media |
| Labeling method | Use of D7-labeled chloropropionic acid | Growth in D2O and deuterated substrates |
| Reaction temperature | 60–70 °C | 37 °C |
| Reaction time | ~4 hours | 3 hours |
| pH control | 6.8–7.2 | Neutral, optimized for enzyme activity |
| Yield | ~70% | Up to 7.05 g/L L-alanine equivalent |
| Enantiomeric purity | >98% | High, enzyme stereospecific |
| Scalability | Moderate | High, suitable for industrial scale |
| Purification | Electrodialysis, crystallization | Cell separation, filtration, chromatography |
Q & A
Q. What analytical techniques are recommended for quantifying L-Alanine (D7) in complex biological matrices?
L-Alanine (D7) quantification requires high-precision methods. Liquid chromatography-mass spectrometry (LC-MS) coupled with isotope-labeled internal standards (e.g., D7-labeled analogs) is optimal for distinguishing L-Alanine (D7) from endogenous alanine in biological samples . Key steps include:
- Sample preparation : Homogenization of tissues (≥200 mg) or plasma (≥200 µL) to ensure reproducibility .
- Chromatographic separation : Use of reversed-phase columns to resolve L-Alanine (D7) from interfering metabolites .
- Detection : Multiple reaction monitoring (MRM) with polarity switching (≤20 ms) enhances sensitivity for low-abundance isotopologues .
Nuclear magnetic resonance (NMR) spectroscopy is complementary for structural validation, particularly in tracking deuterium incorporation .
Q. How does L-Alanine (D7) participate in gluconeogenesis, and what experimental models are used to study this?
L-Alanine (D7) serves as a gluconeogenic precursor, contributing to hepatic glucose production. Experimental models include:
- Isotopic tracing : Administering L-Alanine (D7) in perfused rodent liver models to track deuterium enrichment in glucose via LC-MS or NMR .
- Cell culture systems : Hepatoma cells (e.g., HepG2) treated with L-Alanine (D7) under glucose-depleted conditions, followed by metabolic flux analysis to quantify carbon redistribution .
- In vivo studies : Stable isotope infusion in fasting subjects, with blood sampling to monitor glucose kinetics using kinetic modeling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in L-Alanine (D7) metabolic flux data obtained from different isotopic tracing methods?
Contradictions often arise from tracer-specific biases or compartmentalization. Methodological strategies include:
- Cross-validation : Comparing LC-MS-derived deuterium labeling patterns with NMR-based positional isotopomer distributions to identify pathway-specific discrepancies .
- Compartmental modeling : Integrating data from dual-tracer experiments (e.g., L-Alanine (D7) + ¹³C-glucose) to account for mitochondrial vs. cytosolic metabolism .
- Error analysis : Applying Monte Carlo simulations to assess the impact of measurement noise on flux estimates .
Q. What are the key considerations in designing kinetic studies for L-Alanine (D7) hydrogenation using nanostructured catalysts?
Catalytic hydrogenation of L-Alanine (D7) to alaninol is structure-sensitive. Critical factors include:
- Catalyst characterization : Transmission electron microscopy (TEM) to determine Ru nanoparticle size and shape, as activity correlates with Ru(101) sites .
- Kinetic profiling : Time-resolved monitoring of L-Alanine (D7) conversion rates under varying H₂ pressures (1–10 bar) and temperatures (25–80°C) to derive activation energies .
- Isotope effects : Comparing D7 vs. unlabeled L-alanine to assess kinetic isotope effects (KIEs) on hydrogenation rates .
Q. How can researchers optimize isotopic labeling protocols for tracking L-Alanine (D7) in microbial systems?
Optimization involves:
- Growth media design : Using minimal media with deuterated carbon sources (e.g., D-glucose) to maximize D7 incorporation .
- Pulse-chase experiments : Time-resolved sampling to quantify label dilution in intracellular pools via LC-MS .
- Enzyme inhibition : Blocking alanine transaminase activity with aminooxyacetate to isolate specific metabolic pathways .
Q. What methodologies address challenges in crystallographic characterization of L-Alanine (D7)?
Microcrystal electron diffraction (MicroED) with transferable aspherical atom models (TAAM) improves accuracy for deuterated crystals:
- Sample preparation : Slow evaporation of ethanol-water solutions to grow sub-micrometer crystals .
- Data refinement : TAAM-based kinematic refinement to account for deuterium’s electron density effects, reducing residuals (R₁) by ~5% compared to independent atom models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
